

In-Depth Technical Guide: 4-Chloro-2-fluoro-3-methoxyaniline

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-3-methoxyaniline

Cat. No.: B2957413

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **4-Chloro-2-fluoro-3-methoxyaniline**, a key intermediate in various research and development applications.

Core Chemical Properties

4-Chloro-2-fluoro-3-methoxyaniline is a substituted aniline with the chemical formula C_7H_7ClFNO and a molecular weight of 175.59 g/mol ^[1] Its structure incorporates a chloro, a fluoro, and a methoxy group on the aniline backbone, making it a versatile building block in medicinal chemistry and material science.

Physical and Chemical Data

At present, detailed experimentally determined physical properties such as melting and boiling points for **4-Chloro-2-fluoro-3-methoxyaniline** are not readily available in public literature. However, based on supplier information, the compound is typically supplied with a purity of 95% or higher.^[1]

Table 1: Physical and Chemical Properties of **4-Chloro-2-fluoro-3-methoxyaniline**

Property	Value	Source
CAS Number	1323966-39-7	[2]
Molecular Formula	C ₇ H ₇ ClFNO	[1]
Molecular Weight	175.59 g/mol	[1]
Purity	≥95%	[1]
SMILES	<chem>COC1=C(C=CC(=C1F)N)Cl</chem>	[1]
Storage	Sealed in dry, 2-8°C	[1]

Synthesis and Experimental Protocols

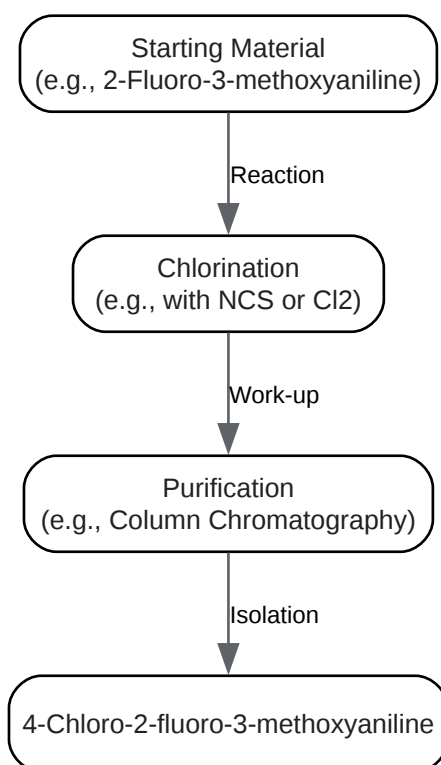
While a specific, detailed experimental protocol for the synthesis of **4-Chloro-2-fluoro-3-methoxyaniline** is not widely published, analogous synthetic routes for related halogenated and methoxylated anilines can be found in scientific literature and patents. A plausible synthetic pathway could involve the chlorination of 2-fluoro-3-methoxyaniline or a multi-step synthesis starting from a suitably substituted benzene ring.

A general approach for the synthesis of a related compound, 4-(chlorodifluoromethoxy)aniline, involves a three-step process:

- **Selective Fluorination:** Trichloromethoxybenzene is treated with hydrogen fluoride to yield chlorodifluoromethoxybenzene.[1]
- **Nitration:** The resulting chlorodifluoromethoxybenzene undergoes nitration using a mixed acid (sulfuric and nitric acid) to produce 4-(chlorodifluoromethoxy)nitrobenzene.[1]
- **Reduction:** The nitro group is then reduced via hydrogenation to afford the final aniline product.[1]

A similar strategic approach could likely be adapted for the synthesis of **4-Chloro-2-fluoro-3-methoxyaniline**.

Logical Synthesis Workflow:



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Caption: Plausible synthetic workflow for **4-Chloro-2-fluoro-3-methoxyaniline**.

Spectral and Analytical Data

Detailed spectral data for **4-Chloro-2-fluoro-3-methoxyaniline** is not currently available in public spectral databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and chlorine substituents.
- ^{13}C NMR: The carbon NMR will display signals for the six aromatic carbons and the one methoxy carbon. The carbon chemical shifts, particularly those of the carbons directly bonded to fluorine and chlorine, will be characteristic.

- ^{19}F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

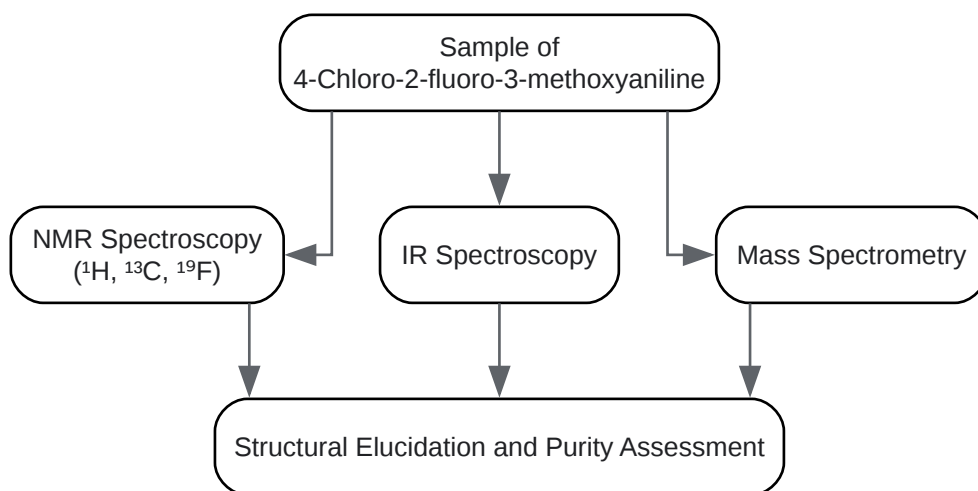
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of $3300\text{--}3500\text{ cm}^{-1}$), C-H stretching of the aromatic ring and methoxy group (around $2850\text{--}3100\text{ cm}^{-1}$), C=C stretching of the aromatic ring (approximately $1450\text{--}1600\text{ cm}^{-1}$), and C-O stretching of the methoxy group (around $1000\text{--}1300\text{ cm}^{-1}$). The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (175.59). Due to the presence of chlorine, a characteristic $\text{M}+2$ isotopic peak with an intensity of approximately one-third of the molecular ion peak is expected.

Fragmentation patterns would likely involve the loss of the methoxy group, the chloro group, and other characteristic fragments of substituted anilines.

Analytical Workflow:



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Caption: Standard analytical workflow for the characterization of **4-Chloro-2-fluoro-3-methoxyaniline**.

Safety and Handling

4-Chloro-2-fluoro-3-methoxyaniline is classified as a hazardous substance.

Table 2: GHS Hazard Statements

Hazard Code	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Precautionary Statements:

- P260: Do not breathe dust/fumes/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, safety glasses, and appropriate chemical-resistant gloves.

Applications in Research and Drug Development

Substituted anilines are crucial building blocks in the synthesis of a wide range of biologically active molecules. The presence of fluoro, chloro, and methoxy groups on the aniline ring of **4-Chloro-2-fluoro-3-methoxyaniline** offers multiple points for chemical modification, making it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of drug candidates.

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References

- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
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